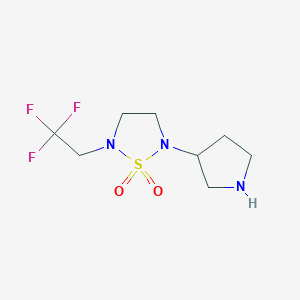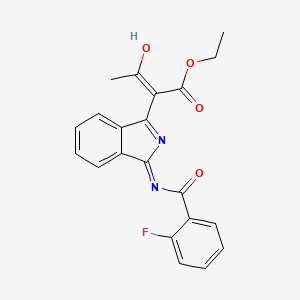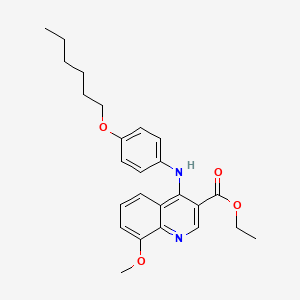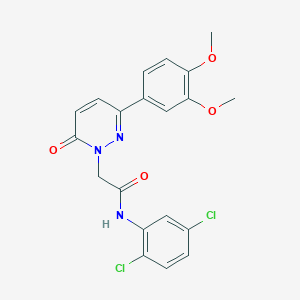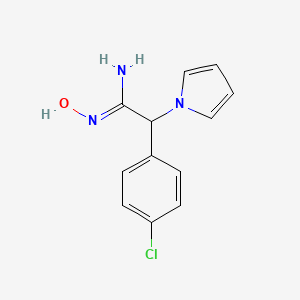![molecular formula C16H24O2Si B14870549 [3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870549.png)
[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organic compound that belongs to the class of silanes. This compound is characterized by the presence of an ethoxy-phenyl group, a dimethyl-prop-2-ynyloxy group, and a trimethyl-silane group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-ethoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the trimethyl-silane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, and various substituted derivatives depending on the reagents and conditions used .
科学研究应用
[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of [3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also participate in coordination chemistry with metal ions, forming complexes that can catalyze various reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
[3-(4-Ethoxy-phenyl)-1-(naphthalen-1-yl)prop-2-en-1-one]: This compound has a similar ethoxy-phenyl group but differs in the presence of a naphthalen-1-yl group instead of the trimethyl-silane group.
[2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid ethyl ester]: This compound also contains an ethoxy-phenyl group but has a cyano and acrylic acid ester group instead of the dimethyl-prop-2-ynyloxy and trimethyl-silane groups.
Uniqueness
The uniqueness of [3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethyl-silane group provides stability and makes it a valuable intermediate in organic synthesis. Additionally, its ability to form complexes with metal ions makes it useful in catalysis and material science .
属性
分子式 |
C16H24O2Si |
|---|---|
分子量 |
276.44 g/mol |
IUPAC 名称 |
[4-(4-ethoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24O2Si/c1-7-17-15-10-8-14(9-11-15)12-13-16(2,3)18-19(4,5)6/h8-11H,7H2,1-6H3 |
InChI 键 |
VWAKPZGCJJOJGY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


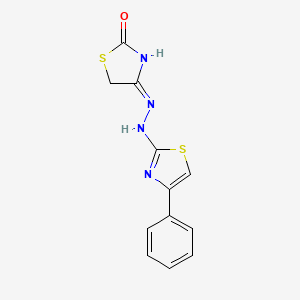
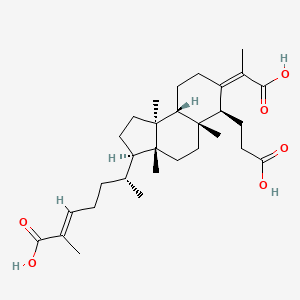
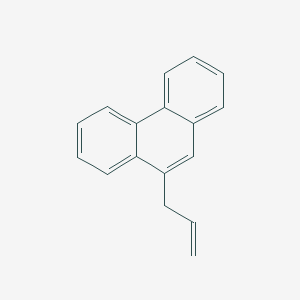
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
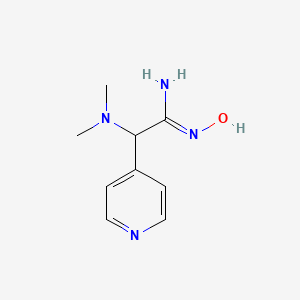


![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
